molecular formula C10H16BrN3O2 B13640533 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Katalognummer: B13640533
Molekulargewicht: 290.16 g/mol
InChI-Schlüssel: IQCSMPFWYNNDBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a pyrazole-derived compound featuring a brominated, dimethyl-substituted pyrazole ring linked to a propanoic acid backbone with an ethylamino side chain.

Eigenschaften

Molekularformel

C10H16BrN3O2

Molekulargewicht

290.16 g/mol

IUPAC-Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoic acid

InChI

InChI=1S/C10H16BrN3O2/c1-4-12-8(10(15)16)5-14-7(3)9(11)6(2)13-14/h8,12H,4-5H2,1-3H3,(H,15,16)

InChI-Schlüssel

IQCSMPFWYNNDBS-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CN1C(=C(C(=N1)C)Br)C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves multiple steps, starting with the bromination of 3,5-dimethyl-1H-pyrazole. The brominated intermediate is then subjected to further reactions to introduce the ethylamino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Halogen Substituents

4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)
  • Structure : Features a brominated pyrazole core with a chlorophenyl substituent and a sulfonamide group.
  • Properties : Melting point 129–130°C, IR peaks at 1670 cm⁻¹ (C=O stretch), and NH/NH₂ absorption at 3385 cm⁻¹. NMR data confirms aromatic and pyrazoline protons .
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17)
  • Structure : Brominated pyrazolone with a chlorophenyl substituent.
  • Synthesis : Prepared via Procedure A3, with LC/MS data (m/z 301–305 [M+H]⁺) .
  • Key Difference : The pyrazolone ring (vs. pyrazole in the target compound) introduces a ketone group, altering electronic properties and reactivity.

Ethylamino-Containing Analogs

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic Acid
  • Structure : Ethyl substituent replaces bromine at the pyrazole 4-position.
  • Properties: Molecular formula C₁₂H₂₁N₃O₂, molecular weight 239.31 g/mol. No reported biological data, but the absence of bromine reduces molecular weight and may improve metabolic stability .

Anti-HIV Candidates with Pyrazole Cores

[(4-Bromo-3,5-dimethyl-pyrazol-1-yl)(4-chlorophenyl)-methyl]-propanedioate
  • Structure : Combines brominated pyrazole with a chlorophenyl group and a propanedioate ester.
  • Application : Reported as an anti-HIV candidate with crystallographic data supporting its stability .
  • Key Difference : The ester group (vs. carboxylic acid in the target compound) modifies bioavailability and enzymatic hydrolysis susceptibility.

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Reference
Target Compound C₁₀H₁₅BrN₃O₂ 290.16 Bromo, ethylamino, carboxylic acid Not reported
Compound 17 (sulfonamide derivative) C₂₅H₂₄BrClN₄O₃S 575.91 Bromo, chlorophenyl, sulfonamide 129–130
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-... C₁₂H₂₁N₃O₂ 239.31 Ethyl, ethylamino, carboxylic acid Not reported

Research Findings and Trends

  • Halogen Effects : Bromine in the target compound enhances molecular weight and halogen bonding but may complicate synthesis and toxicity profiles compared to ethyl-substituted analogs .
  • Synthetic Accessibility : The discontinued status of the target compound suggests challenges in scalability or efficacy, whereas analogs with simpler substituents (e.g., ethyl) remain investigational .

Biologische Aktivität

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.

Chemical Structure

The compound features a pyrazole ring substituted with a bromine atom and two methyl groups, alongside an ethylamino group linked to a propanoic acid moiety. Its chemical formula is C9H12BrN3O2C_9H_{12}BrN_3O_2.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL were reported for structurally related compounds, indicating strong antibacterial effects .
  • Escherichia coli : Similar MIC values suggest effectiveness against this common pathogen as well .

The presence of halogen substituents, such as bromine, has often been correlated with enhanced bioactivity in these compounds .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. Studies indicate that pyrazole derivatives can inhibit the growth of fungi like Candida albicans and Fusarium oxysporum , with MIC values demonstrating moderate to good efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives suggests that modifications in the substituents can significantly influence their biological activity. For instance:

  • The addition of electron-withdrawing groups like bromine enhances antimicrobial properties.
  • The position of substituents on the pyrazole ring can lead to variations in potency against different microbial strains .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Antibacterial Efficacy :
    • Researchers synthesized various pyrazole derivatives and tested their antibacterial properties.
    • Results showed that compounds with specific substitutions exhibited higher activity against Gram-positive and Gram-negative bacteria, reinforcing the importance of structural modifications in enhancing efficacy .
  • Antifungal Testing :
    • A series of experiments evaluated the antifungal effects against multiple fungal strains.
    • The findings indicated that certain derivatives could inhibit fungal growth effectively, providing a basis for further exploration in therapeutic applications .

Data Tables

Compound NameStructureMIC (mg/mL)Activity Type
This compoundStructure0.0039 - 0.025Antibacterial
Related Pyrazole DerivativeStructure0.01 - 0.05Antifungal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.